molecular formula C19H14BrIN2O2 B11104999 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide

Cat. No.: B11104999
M. Wt: 509.1 g/mol
InChI Key: WIGCJGYHTDUVBF-SSDVNMTOSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromonaphthalene and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of naphthalene to form 4-bromonaphthalene. This is followed by the formation of an acetohydrazide derivative through a reaction with acetic acid hydrazide. The final step involves the condensation reaction with 4-hydroxy-3-iodobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromonaphthalen-1-yl)acetate: This compound shares the bromonaphthalene moiety but differs in its ester functional group.

    2-(4-bromonaphthalen-1-yl)acetic acid: Similar in structure but contains a carboxylic acid group instead of the hydrazide moiety.

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is unique due to its combination of bromonaphthalene and iodophenyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14BrIN2O2

Molecular Weight

509.1 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14BrIN2O2/c20-16-7-6-13(14-3-1-2-4-15(14)16)10-19(25)23-22-11-12-5-8-18(24)17(21)9-12/h1-9,11,24H,10H2,(H,23,25)/b22-11+

InChI Key

WIGCJGYHTDUVBF-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=C(C=C3)O)I

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=C(C=C3)O)I

Origin of Product

United States

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